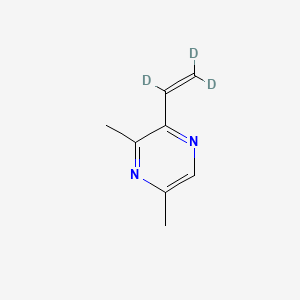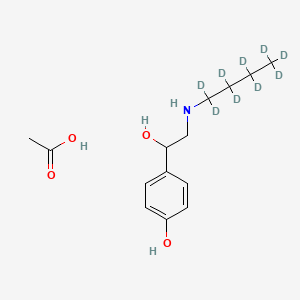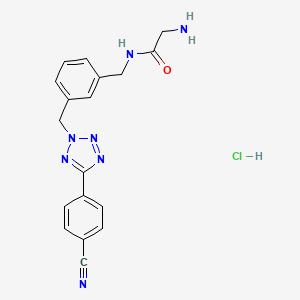
Vap-1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vap-1-IN-3 is a potent inhibitor of vascular adhesion protein-1 (VAP-1), which is also known as amino oxidase copper-containing 3 (AOC3). VAP-1 is an endothelial cell molecule that plays a crucial role in leukocyte trafficking and inflammation. This compound has been studied for its potential therapeutic applications in treating various inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and atherosclerosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vap-1-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Vap-1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized, reduced, or substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Vap-1-IN-3 exerts its effects by inhibiting the enzymatic activity of VAP-1. VAP-1 is a primary amine oxidase that catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonium. By inhibiting VAP-1, this compound reduces the production of these reactive molecules, thereby modulating inflammation and leukocyte trafficking .
Comparación Con Compuestos Similares
Similar Compounds
TT-01025-CL: Another potent VAP-1 inhibitor studied for its therapeutic potential in inflammatory diseases.
PXS-4681A: A novel VAP-1 inhibitor used in preclinical studies for the treatment of rheumatoid arthritis.
Uniqueness of Vap-1-IN-3
This compound is unique due to its high potency and selectivity for VAP-1. It has shown significant efficacy in preclinical models of inflammatory diseases, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C18H18ClN7O |
|---|---|
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
2-amino-N-[[3-[[5-(4-cyanophenyl)tetrazol-2-yl]methyl]phenyl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17N7O.ClH/c19-9-13-4-6-16(7-5-13)18-22-24-25(23-18)12-15-3-1-2-14(8-15)11-21-17(26)10-20;/h1-8H,10-12,20H2,(H,21,26);1H |
Clave InChI |
IVRHUYKHUGZJRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C#N)CNC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



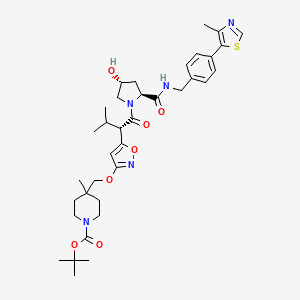
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
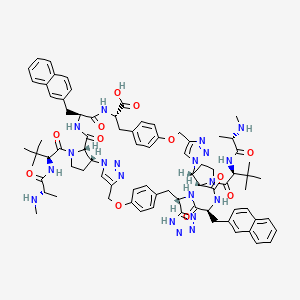
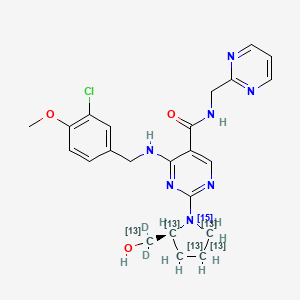
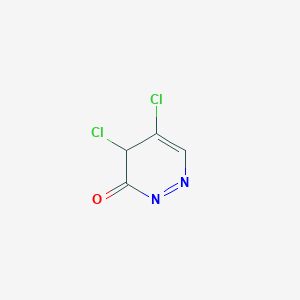
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)
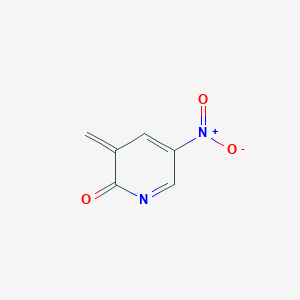
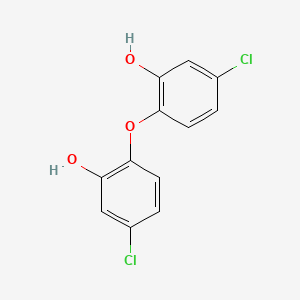
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)
